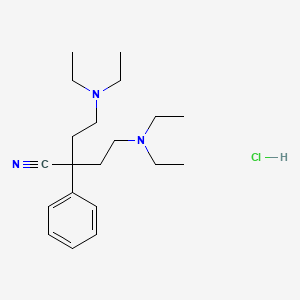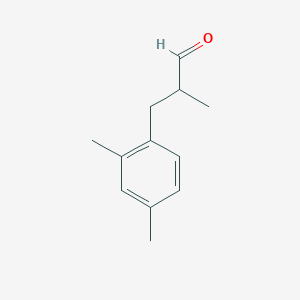
2-Ethoxy-3-methyl-5-(2-methylbutyl)pyrazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Ethoxy-3-methyl-5-(2-methylbutyl)pyrazine is a chemical compound belonging to the pyrazine family. Pyrazines are a class of organic compounds characterized by a six-membered aromatic ring with two nitrogen atoms at the 1,4-positions. This particular compound is known for its distinct aroma, often described as nutty, coffee-like, or fruity .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-Ethoxy-3-methyl-5-(2-methylbutyl)pyrazine typically involves the condensation of appropriate precursors. One common method is the cyclodimerization of α-aminoketones or α-aminoaldehydes . Another approach is the condensation of a 1,2-diketone with a 1,2-diamine .
Análisis De Reacciones Químicas
Types of Reactions: 2-Ethoxy-3-methyl-5-(2-methylbutyl)pyrazine can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions, amines).
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazine derivatives with additional oxygen-containing groups, while reduction may yield more saturated pyrazine derivatives.
Aplicaciones Científicas De Investigación
2-Ethoxy-3-methyl-5-(2-methylbutyl)pyrazine has several scientific research applications, including:
Mecanismo De Acción
The mechanism of action of 2-Ethoxy-3-methyl-5-(2-methylbutyl)pyrazine involves its interaction with specific molecular targets and pathways. As a semiochemical, it can bind to olfactory receptors in organisms, triggering a response that can influence behavior. The exact molecular targets and pathways involved in its biological effects are still under investigation .
Comparación Con Compuestos Similares
2-Methoxy-3-methyl-5-(2-methylbutyl)pyrazine: Known for its woody and green attributes.
2,5-Dimethyl-3-(2-methylbutyl)pyrazine: Used for chemical defense by certain insects.
Uniqueness: 2-Ethoxy-3-methyl-5-(2-methylbutyl)pyrazine is unique due to its specific ethoxy and methylbutyl substituents, which contribute to its distinct aroma profile and biological activity .
Propiedades
Número CAS |
99784-16-4 |
|---|---|
Fórmula molecular |
C12H20N2O |
Peso molecular |
208.30 g/mol |
Nombre IUPAC |
2-ethoxy-3-methyl-5-(2-methylbutyl)pyrazine |
InChI |
InChI=1S/C12H20N2O/c1-5-9(3)7-11-8-13-12(15-6-2)10(4)14-11/h8-9H,5-7H2,1-4H3 |
Clave InChI |
MGDZRKFPZNBRCH-UHFFFAOYSA-N |
SMILES canónico |
CCC(C)CC1=CN=C(C(=N1)C)OCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![5,7-Dihydrofuro[3,4-b]pyridine](/img/structure/B13988702.png)



![benzyl 4-chloro-2-(methylthio)-5,8-dihydropyrido[3,4-d]pyrimidine-7(6H)-carboxylate](/img/structure/B13988716.png)


![Ethyl 2-[4-(butyl-methyl-amino)diazenylphenoxy]acetate](/img/structure/B13988744.png)
![3-Chloro-2-[(2,6-dichlorophenyl)methylideneamino]fluoren-9-one](/img/structure/B13988752.png)

![3-Chloro-2-[(2,6-dichlorophenyl)methylideneamino]fluoren-9-one](/img/structure/B13988764.png)

